molecular formula C19H21ClN2O4S B2387707 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide CAS No. 941252-17-1

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide

Cat. No.: B2387707
CAS No.: 941252-17-1
M. Wt: 408.9
InChI Key: NTFGSRDBRUWJMJ-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide typically involves the following steps:

    Formation of the sulfonyl azepane: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 3-chlorophenylamine: The sulfonyl azepane is then coupled with 3-chlorophenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Hydroxybenzamide formation: The final step involves the reaction of the intermediate with 2-hydroxybenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzamide moiety.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include sulfides or amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-methoxybenzamide
  • 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-aminobenzamide

Uniqueness

  • Structural Features : The presence of the hydroxy group in 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide may confer unique reactivity and biological activity compared to its analogs.
  • Biological Activity : Differences in biological activity due to variations in molecular interactions and stability.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-14-6-5-7-15(12-14)21-19(24)17-13-16(8-9-18(17)23)27(25,26)22-10-3-1-2-4-11-22/h5-9,12-13,23H,1-4,10-11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFGSRDBRUWJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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